6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. With the empirical formula and a molecular weight of approximately 182.6 g/mol, this compound contains a chlorine atom at the 6-position and a methoxy group at the 5-position of the pyrrole ring. Its structure allows for interaction with various biological targets, making it a candidate for drug development, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) implicated in cancer and other diseases .
The compound is classified under heterocyclic compounds, specifically within the pyrrolo[2,3-b]pyridine family. It is recognized for its potential biological activities, particularly in the context of medicinal chemistry. Research indicates that derivatives of this compound can effectively inhibit FGFR activity, which is crucial in various signaling pathways related to cell growth and differentiation.
The synthesis of 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis methods. One common approach includes:
For instance, one reported synthesis involved suspending zinc in acetic acid, adding a specific chlorinated compound, and allowing the mixture to stir for an extended period. The product was then purified using silica gel chromatography to isolate the desired compound with a yield reported at around 71%.
The chemical reactivity of 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is characterized by its ability to undergo various transformations typical of heterocyclic compounds. These include:
Specific reactions may involve treating the compound with strong bases or acids to facilitate substitution or rearrangement reactions. For example, treatment with sodium hydroxide may lead to dechlorination or methoxy group modifications depending on reaction conditions .
The mechanism of action for 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with FGFRs. This interaction modulates signaling pathways critical for cellular functions such as growth and differentiation.
Studies indicate that binding occurs through hydrogen bonding and van der Waals interactions with key amino acid residues within the active site of FGFRs. This modulation may influence gene expression and metabolic processes within cells, potentially leading to therapeutic effects against cancers where FGFRs are overactive .
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its structural characteristics and purity assessments.
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has significant applications primarily in medicinal chemistry:
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS# 1260382-00-0) is a bicyclic heteroaromatic compound featuring a fused pyrrole-pyridine system. Its systematic name denotes:
The molecular formula is C8H7ClN2O (MW: 182.61 g/mol), with the SMILES string COC1=C(Cl)N=C(NC=C2)C2=C1
[1]. Its structural significance arises from:
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
CAS Number | 1260382-00-0 | Unique chemical identifier |
Molecular Weight | 182.61 g/mol | Impacts pharmacokinetics |
Molecular Formula | C8H7ClN2O | Defines elemental composition |
Storage Conditions | 2–8°C, sealed, dry | Stability preservation |
Hazard Statements (GHS) | H302-H317 | Oral toxicity/skin sensitization potential |
Pyrrolo[2,3-b]pyridine (7-azaindole) emerged as a privileged scaffold due to its presence in natural products (e.g., variolins from Antarctic sponges) [3]. Key milestones include:
Table 2: Key Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Therapeutic Area | Target | Clinical Impact |
---|---|---|
Oncology (melanoma) | BRAFV600E kinase | IC50 values ≤0.08 µM in lead compounds [4] |
DNA damage response | PARP-1 | Enhanced in vitro/in vivo activity at low doses [3] |
Immuno-oncology | TNIK | IL-2 secretion inhibition (IC50 <1 nM) [7] |
Angiogenesis suppression | PI3Kα/TrkA | Antiangiogenic effects via HIF-1α/VEGF inhibition [3] |
The bioactivity of 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is governed by synergistic effects of its substituents:
In PARP-1 inhibitors, C6 chloro derivatives show 10-fold potency increases over unsubstituted analogs due to improved DNA affinity [3].
Methoxy at C5:
Table 3: Impact of Substituent Modifications on Biological Activity
Position | Substituent | Biological Effect | Example Activity Shift |
---|---|---|---|
C6 | Chloro | ↑ Kinase inhibition potency | BRAF IC50: 0.08 µM → 1.2 µM (H-substituted) [4] |
C5 | Methoxy | ↑ Metabolic stability/solubility | t1/2 increase: 2.1 → 4.3 hrs [3] |
C3 | Oxime/triazole | ↑ DNA binding affinity | CtDNA Ka: 103→105 M−1 [3] |
Structure-activity relationship (SAR) studies confirm that chloro/methoxy pairing maximizes anticancer efficacy. For instance:
This substitution pattern balances electronic, steric, and pharmacokinetic properties, positioning 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine as a versatile intermediate for targeted therapies.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: